![molecular formula C11H14FN B598573 5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1203686-29-6](/img/structure/B598573.png)
5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (5-F4-4-D1-2-3-4-THIQ) is a tetrahydroisoquinoline derivative with a fluorinated side chain. It is a relatively new compound that has been studied for its potential as a therapeutic drug, with applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders.
Scientific Research Applications
Anticancer Applications
The anticancer potential of THIQs, including 5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline derivatives, has been extensively studied. Trabectedin, a related compound, received FDA approval for treating soft tissue sarcomas, highlighting the class's significance in oncology. THIQ derivatives have shown promise against various cancers, including colorectal cancer, by modulating the activity of key drugs like 5-fluorouracil (5-FU). The combination of 5-FU with folinic acid has been particularly effective, improving patient outcomes in colorectal cancer therapy (Singh & Shah, 2017).
Neuroprotective Effects
This compound and its analogs have been investigated for their neuroprotective properties. Compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline have shown potential in treating central nervous system disorders, offering antiaddictive and antidepressant-like activities. Such compounds may work through multiple mechanisms, including monoamine oxidase inhibition and antagonism to the glutamatergic system, suggesting a potential role in neurodegenerative disease treatment (Antkiewicz‐Michaluk et al., 2018).
Antimicrobial Effects
The use of THIQ derivatives in combating bacterial infections has also been explored. These compounds, owing to their structural diversity, offer a broad spectrum of activity against various bacterial pathogens. Research into optimizing antibacterial treatment regimens in Mediterranean finfish farming illustrates the application of such compounds in addressing environmental and aquacultural challenges (Rigos & Troisi, 2005).
Diagnostic and Therapeutic Tools
THIQ derivatives have been explored as diagnostic and therapeutic tools in neuro-oncological surgery. Fluorescent probes based on these compounds could potentially enhance tumor visualization during surgery, contributing to more effective cancer treatment (Acerbi et al., 2022).
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to tetrahydroisoquinolines, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, leading to diverse downstream effects . The specific pathways and effects would depend on the compound’s targets and the biological context.
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can induce a variety of molecular and cellular effects .
properties
IUPAC Name |
5-fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-11(2)7-13-6-8-4-3-5-9(12)10(8)11/h3-5,13H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUBAVCYOPLLST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C(=CC=C2)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745111 |
Source
|
Record name | 5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1203686-29-6 |
Source
|
Record name | 5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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